LogP Differentiation: 5-Ethyl-4-methyl vs. 3-Ethyl-5-methyl and 1,3,5-Trimethyl Pyrazoline Isomers
The Crippen-calculated octanol-water partition coefficient (logPoct/wat) of 5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole is 0.990 [1], which is 0.144 log units lower than that of its constitutional isomer 3-ethyl-5-methyl-4,5-dihydro-1H-pyrazole (logPoct/wat = 1.134) [2] and 0.096 log units lower than 1,3,5-trimethyl-4,5-dihydro-1H-pyrazole (logPoct/wat = 1.086) [3]. This 10-12% lower lipophilicity of the 5-ethyl-4-methyl isomer is attributable to the positioning of the polar NH group adjacent to the ethyl-bearing C5 rather than the methyl-bearing C3, altering the hydrogen-bonding solvation energy.
| Evidence Dimension | Octanol-water partition coefficient (logPoct/wat) |
|---|---|
| Target Compound Data | logPoct/wat = 0.990 (Crippen calculated) |
| Comparator Or Baseline | 3-ethyl-5-methyl-4,5-dihydro-1H-pyrazole: logPoct/wat = 1.134; 1,3,5-trimethyl-4,5-dihydro-1H-pyrazole: logPoct/wat = 1.086 |
| Quantified Difference | ΔlogP = −0.144 vs. 3-ethyl-5-methyl isomer; ΔlogP = −0.096 vs. 1,3,5-trimethyl analog |
| Conditions | Calculated using the Crippen fragmentation method; values sourced from Cheméo property database |
Why This Matters
A 12-14% difference in logP between constitutional isomers directly impacts reversed-phase chromatographic retention, liquid-liquid extraction efficiency, and predicted membrane permeability, making the identity of the substitution pattern a critical procurement specification for preparative and analytical workflows.
- [1] Cheméo. 2-Pyrazoline, 5-ethyl-4-methyl. Chemical Properties (logPoct/wat). View Source
- [2] Cheméo. 2-Pyrazoline, 3-ethyl-5-methyl. Chemical Properties (logPoct/wat). View Source
- [3] Cheméo. 2-Pyrazoline, 1,3,5-trimethyl. Chemical Properties (logPoct/wat). View Source
